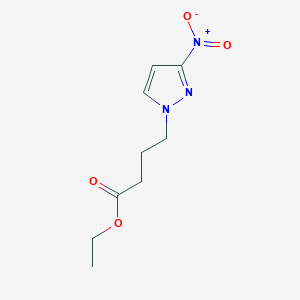

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate

Beschreibung

Significance of Pyrazole (B372694) Ring Systems in Heterocyclic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of heterocyclic chemistry theory. ijraset.comresearchgate.net Pyrazoles are aromatic molecules, a result of their planar, conjugated ring structures containing six delocalized π-electrons. ijraset.comresearchgate.net This aromaticity confers stability and a predictable pattern of reactivity.

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in a vast number of compounds with a broad spectrum of biological activities. ijraset.comnih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnumberanalytics.comontosight.ai The versatility of the pyrazole ring stems from its ability to form various weak interactions, including hydrogen bonds and π-stacking, with enzymes and receptors in biological systems. mdpi.com Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemicals, such as pesticides and herbicides, and in materials science for developing novel materials like luminescent compounds. numberanalytics.com

Structural Context of Nitro-Substituted Pyrazoles and N-Alkylation

The introduction of a nitro group (–NO2) onto the pyrazole ring significantly alters its electronic properties and chemical reactivity. The nitro group is strongly electron-withdrawing, which can influence the acidity of the ring protons and the regioselectivity of subsequent reactions. mdpi.com Nitro-substituted pyrazoles are not only key intermediates in the synthesis of other functionalized pyrazoles (e.g., aminopyrazoles via reduction) but are also extensively studied as building blocks for energetic materials. mdpi.commdpi.com

N-alkylation is a fundamental method for derivatizing the pyrazole core. For an unsymmetrical pyrazole, such as 3-nitropyrazole, alkylation can potentially occur at two different nitrogen atoms, leading to a mixture of regioisomers. researchgate.net Achieving high regioselectivity in the N-alkylation of such pyrazoles is a significant objective in synthetic chemistry. acs.org Various methods have been developed to control the outcome of these reactions, often relying on the steric and electronic nature of the pyrazole substituents and the alkylating agent, as well as the reaction conditions. researchgate.net The resulting N-substituted pyrazoles often bear versatile functional groups like esters, nitriles, or halogens, which allow for further late-stage functionalization. acs.org

Table 1: Selected N-Alkylation Methods for Pyrazole Derivatives

| Method | Reagents/Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Classical Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Common, versatile, but can lead to regioisomeric mixtures with unsymmetrical pyrazoles. | researchgate.net |

| Michael Addition | α,β-Unsaturated ester/nitrile | Catalyst-free method for specific substrates, often yielding high regioselectivity (N1 addition). | acs.org |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Mild conditions, but reagents can be difficult to remove. | semanticscholar.org |

| Acid-Catalyzed Alkylation | Trichloroacetimidate electrophiles, Brønsted acid | Provides an alternative to base-mediated methods; reactivity can be influenced by electronic effects. | semanticscholar.org |

Rationale for Investigating Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate and Related Architectures

The rationale for synthesizing and studying this compound is rooted in the principles of medicinal and materials chemistry. This molecule's architecture strategically combines three key structural motifs:

The Pyrazole Core: A proven pharmacophore known for its wide range of biological activities and its utility as a versatile synthetic platform. ijraset.comnumberanalytics.com

The 3-Nitro Group: This substituent acts as a potent electronic modifier, influencing the properties of the pyrazole ring. It can also serve as a synthetic handle for further transformations, such as reduction to an amino group, or contribute to the energetic properties of the molecule. mdpi.commdpi.com

The N-ethyl butanoate Side Chain: This N-alkyl ester group enhances the molecule's lipophilicity and introduces a functional group (the ester) that can be readily hydrolyzed to a carboxylic acid or converted to an amide. This allows for the exploration of structure-activity relationships and the potential for creating prodrugs or bioconjugates.

Table 2: Physicochemical Properties of a Structurally Related Compound: Ethyl 4-nitro-1H-pyrazole-5-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₄ | nih.gov |

| Molecular Weight | 185.14 g/mol | nih.gov |

| IUPAC Name | ethyl 4-nitro-1H-pyrazole-5-carboxylate | nih.gov |

| CAS Number | 55864-87-4 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(3-nitropyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-2-16-9(13)4-3-6-11-7-5-8(10-11)12(14)15/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDGCSRUJBLEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Ethyl 4 3 Nitro 1h Pyrazol 1 Yl Butanoate and Analogous Compounds

General Principles of Pyrazole (B372694) Ring Construction

The foundational strategy for synthesizing the pyrazole ring system is the reaction between a dinucleophilic hydrazine (B178648) derivative and a 1,3-dielectrophilic three-carbon component. This approach, known as the Knorr pyrazole synthesis and its variations, remains one of the most versatile and widely used methods. researchgate.net The choice of the 1,3-dielectrophile, such as 1,3-diketones, α,β-unsaturated carbonyl compounds, or β-enaminones, dictates the substitution pattern of the resulting pyrazole ring.

Cyclocondensation Reactions Involving Hydrazine Derivatives and 1,3-Difunctionalized Substrates

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, providing a direct route to the heterocyclic core. nih.gov The reaction involves the condensation of a hydrazine with a substrate containing two electrophilic centers separated by a carbon atom, leading to the formation of the five-membered ring after dehydration.

The reaction of a 1,3-diketone with a hydrazine derivative is a classic and straightforward method for preparing polysubstituted pyrazoles. nih.gov The initial step involves the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. Subsequent intramolecular condensation via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.

When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. researchgate.net The regioselectivity of the reaction is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as pH and solvent. researchgate.net For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has been achieved by reacting substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates with hydrazine hydrate (B1144303). nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and Hydrazines

| 1,3-Diketone | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | researchgate.net |

| Ethyl-2,4-dioxo-4-phenylbutanoate | Hydrazine hydrate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | nih.gov |

α,β-Unsaturated ketones and aldehydes serve as effective 1,3-dielectrophilic substrates for pyrazole synthesis. The reaction with hydrazines typically proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the aromatic pyrazole. The use of α,β-unsaturated carbonyl compounds often leads to the formation of pyrazoline intermediates, which can be oxidized in situ or in a separate step to yield the final pyrazole product.

This methodology allows for the introduction of a variety of substituents at different positions of the pyrazole ring, depending on the structure of the starting unsaturated carbonyl compound. For example, 1,3-diaryl-2-propen-1-ones (chalcones) react with various hydrazine derivatives to form pyrazoline intermediates that can be converted to the corresponding pyrazoles.

β-Enaminones, which are vinylogous amides, are also valuable precursors for the synthesis of pyrazoles. They possess both electrophilic and nucleophilic centers, making them versatile building blocks. The reaction with hydrazines involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization with the elimination of the amine moiety from the enaminone structure. This approach offers good control over regioselectivity. The synthesis of 1,4-disubstituted pyrazoles can be achieved through a cascade reaction involving enaminones, hydrazines, and DMSO, where DMSO acts as a C1 source.

Direct N-Alkylation of Pyrazole Cores

The introduction of the ethyl butanoate side chain at the N1 position of a pre-formed 3-nitropyrazole ring is a primary strategy for synthesizing Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate. This direct N-alkylation involves the reaction of 3-nitropyrazole with a suitable alkylating agent, such as ethyl 4-bromobutanoate. nih.gov

The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole ring nitrogen, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, or cesium carbonate, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles, such as 3-nitropyrazole, is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 nitrogen atom, leading to two possible isomers: 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole. The electron-withdrawing nitro group at the C3 position generally directs alkylation to the N1 position due to steric hindrance and electronic effects. Systematic studies on 3-substituted pyrazoles have shown that regioselective N1-alkylation can be achieved under basic conditions (e.g., K₂CO₃ in DMSO).

Table 2: General Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base / Solvent | General Product |

|---|---|---|---|

| 3-Nitropyrazole | Ethyl 4-bromobutanoate | K₂CO₃ / DMF | This compound |

| 3-Phenylpyrazole | Methyl iodide | NaH / THF | 1-Methyl-3-phenylpyrazole & 1-Methyl-5-phenylpyrazole |

The synthesis of the 3-nitropyrazole precursor itself can be accomplished by the nitration of pyrazole, followed by thermal rearrangement of the intermediate N-nitropyrazole. researchgate.net

Approaches Utilizing Primary Amines and Diketones for N-Substitution

An alternative to direct N-alkylation is the construction of the N-substituted pyrazole ring in a single synthetic sequence. A modern approach involves the reaction of a primary amine, a 1,3-diketone, and an electrophilic amination reagent. nih.gov This method allows for the direct preparation of N-alkyl or N-aryl substituted pyrazoles from readily available primary amines, avoiding the often difficult-to-handle hydrazine derivatives. nih.govgoogle.com

In this strategy, the primary amine is first converted in situ into a reactive hydrazine precursor by the amination reagent, such as O-(4-nitrobenzoyl)hydroxylamine. This intermediate then reacts with the 1,3-diketone in a classical Knorr-type condensation to form the N-substituted pyrazole ring. nih.gov

For the synthesis of a compound analogous to this compound, one could envision using ethyl 4-aminobutanoate as the primary amine source. Reaction with a suitable diketone (e.g., malondialdehyde or a derivative that could lead to a nitro group precursor at C3) in the presence of an amination reagent would theoretically yield the desired N-alkylated pyrazole core. Subsequent nitration would be necessary to install the nitro group at the C3 position. This method is particularly useful for creating a diverse range of N-substituted pyrazoles from a wide variety of primary amines. google.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Nitropyrazole |

| Ethyl 4-bromobutanoate |

| 1,3-Diketone |

| Hydrazine |

| α,β-Unsaturated Carbonyl Compound |

| β-Enaminone |

| Pyrazoline |

| Acetylacetone |

| Phenylhydrazine |

| 1-Phenyl-3,5-dimethylpyrazole |

| Ethyl-2,4-dioxo-4-phenylbutanoate |

| Hydrazine hydrate |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione |

| 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |

| Potassium carbonate |

| Sodium hydride |

| Cesium carbonate |

| Dimethylformamide (DMF) |

| Acetonitrile |

| 1-Alkyl-3-nitropyrazole |

| 1-Alkyl-5-nitropyrazole |

| N-Nitropyrazole |

| Primary amine |

| O-(4-nitrobenzoyl)hydroxylamine |

Specific Synthetic Routes to Nitro-Substituted Pyrazoles

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of the target compound. The position of the nitro group is highly dependent on the synthetic route chosen.

Electrophilic Nitration of Pyrazole and its Derivatives

Direct electrophilic nitration of the parent pyrazole ring typically occurs at the C-4 position due to the electronic properties of the heterocyclic system. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. Electrophilic attack at the C-3 or C-5 positions leads to a highly unstable, positively charged azomethine intermediate, making the C-4 position the most favorable for substitution mdpi.comresearchgate.net.

However, the synthesis of 3-nitropyrazoles is often achieved through a two-step process to control the regioselectivity. This involves the initial N-nitration of the pyrazole followed by a rearrangement reaction. Common nitrating agents for the initial N-nitration step include a mixture of nitric acid and acetic anhydride researchgate.netgoogle.com.

The conditions of the nitration reaction can significantly influence the outcome. For instance, in the case of 1-phenylpyrazole, nitration with mixed acids can lead to substitution on the phenyl ring, whereas the use of "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) can selectively nitrate the 4-position of the pyrazole ring researchgate.net.

Intramolecular Rearrangements of N-Nitropyrazoles to C-Nitropyrazoles

The rearrangement of N-nitropyrazoles is a key strategy for the synthesis of C-nitropyrazoles, particularly 3-nitro-1H-pyrazole. This transformation can be induced thermally or by acid catalysis. The general procedure involves heating the N-nitropyrazole in a high-boiling solvent such as benzonitrile researchgate.netheteroletters.org. For example, heating 1-nitropyrazole in benzonitrile at 180°C results in the formation of 3-nitro-1H-pyrazole in high yield heteroletters.org.

The mechanism of this thermal rearrangement is proposed to be a rsc.orgreddit.com sigmatropic rearrangement, where the nitro group migrates from the nitrogen atom to the adjacent carbon atom rsc.orgresearchgate.netlongdom.orgresearchgate.netrsc.org. This concerted pericyclic reaction proceeds through a cyclic transition state. Kinetic studies have shown that the rearrangement is an uncatalyzed, intramolecular process rsc.orgresearchgate.net.

Regioselective Synthesis of N1-Substituted Nitropyrazole Carboxylates

The regioselective synthesis of N1-substituted nitropyrazole carboxylates can be achieved through the cyclocondensation of a suitably functionalized precursor with a substituted hydrazine. A notable example is the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates from the reaction of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines. This method provides excellent regioselectivity and good yields, with the solvent playing a role in the regiochemical outcome beilstein-journals.org.

This strategy can be adapted for the synthesis of 3-nitropyrazole derivatives by starting with a different nitro-containing precursor. The regioselectivity of the N-alkylation of pre-formed 3-nitropyrazoles is influenced by both steric and electronic factors. Generally, alkylation occurs at the less sterically hindered nitrogen atom researchgate.netnih.gov.

Ester Functional Group Integration Strategies

The incorporation of the ethyl butanoate side chain can be achieved either by building the pyrazole ring onto a molecule already containing this chain or by attaching the chain to a pre-formed pyrazole ring.

Condensation Reactions Involving Ethyl Acetoacetate and Related β-Ketoesters

The Knorr pyrazole synthesis is a classical and widely used method for the construction of the pyrazole ring reddit.comsemanticscholar.org. This reaction involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative reddit.comsemanticscholar.org. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring reddit.com.

This methodology can be employed to synthesize pyrazoles with a carboxylate group at the 3- or 5-position. For instance, the reaction of diethyl oxalate and an acetophenone derivative in the presence of a base can form a dioxo-ester intermediate, which upon reaction with hydrazine hydrate, yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. By choosing an appropriate hydrazine derivative, this method can be adapted to introduce other substituents on the pyrazole ring. Multicomponent reactions involving ethyl acetoacetate, a hydrazine, an aldehyde, and malononitrile are also effective for the synthesis of functionalized pyrazole systems beilstein-journals.org.

Incorporation of Butanoate Chains through Cyclization or Alkylation

The ethyl butanoate side chain can be introduced onto the pyrazole ring via N-alkylation of a pre-formed 3-nitro-1H-pyrazole. This is typically achieved by reacting the pyrazole with an alkylating agent such as ethyl 4-bromobutanoate in the presence of a base like potassium carbonate rsc.org. The regioselectivity of this alkylation is a key consideration. For 3(5)-substituted pyrazoles, a mixture of N1 and N2 alkylated products is often obtained. The ratio of these isomers is dependent on the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions researchgate.net. Generally, the less sterically hindered nitrogen is the preferred site of alkylation.

Another approach for introducing the side chain is through a Michael addition reaction. 3-Nitro-1H-pyrazole can act as a nucleophile and add to an activated alkene such as ethyl acrylate researchgate.netsemanticscholar.org. This reaction, typically catalyzed by a base, would result in the formation of ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate. To obtain the desired butanoate chain, a similar reaction with ethyl crotonate could be envisioned.

Catalytic Systems in Pyrazole Synthesis

The synthesis of pyrazole derivatives, a cornerstone in medicinal and materials chemistry, is often facilitated by catalytic systems that enhance reaction rates, improve yields, and control selectivity. The choice of catalyst is pivotal and can be broadly categorized into several classes, including Lewis acids and catalysts that align with the principles of green chemistry, such as natural catalysts. These catalytic systems are instrumental in key bond-forming steps, such as cyclization and N-alkylation, which are essential for the formation of the pyrazole core and the introduction of substituents like the butanoate group in this compound.

Lewis Acid Catalysis

Lewis acid catalysis is a powerful tool in organic synthesis for the activation of electrophiles. In the context of pyrazole synthesis, Lewis acids are employed to facilitate the condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The Lewis acid coordinates to a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.

A variety of Lewis acids have been demonstrated to be effective in pyrazole synthesis. For instance, tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄) have been successfully used to catalyze the formation of pyrazoles. These catalysts can be used in small amounts and are often effective at ambient temperatures, leading to good to excellent yields of the pyrazole products. The choice of solvent can also influence the reaction efficiency, with dichloromethane (DCM), 1,2-dichloroethane (DCE), acetonitrile (CH₃CN), and tetrahydrofuran (THF) being commonly used.

The mechanism of Lewis acid-catalyzed pyrazole formation from a hydrazone intermediate involves the activation of the hydrazone by the Lewis acid. This is followed by the cleavage of a C-C bond to form a zwitterionic intermediate, which then undergoes intramolecular cyclization to form a five-membered ring. A subsequent proton transfer and elimination of a molecule, such as ethanol, furnishes the final pyrazole product.

In the context of N-alkylation of pyrazoles, which is a key step for the synthesis of compounds like this compound, Brønsted acids can also be employed. For example, camphorsulfonic acid (CSA) has been shown to be an effective catalyst for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles mdpi.comsemanticscholar.org. This method provides an alternative to traditional N-alkylation procedures that often require strong bases.

| Pyrazole Substrate | Electrophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-Dichloroethane (DCE) | 4 | 77 | mdpi.comsemanticscholar.org |

| 4-Chloropyrazole | (p-Chlorophenyl)phenylmethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-Dichloroethane (DCE) | 4 | 76 | mdpi.com |

Green Chemistry Approaches and Natural Catalysts

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. These approaches focus on the use of non-toxic, renewable catalysts and solvents, as well as energy-efficient reaction conditions.

Natural Catalysts and Biocatalysis: The use of natural catalysts, including enzymes, offers high selectivity under mild reaction conditions, minimizing waste and byproducts. Engineered enzymes have been developed for the selective N-alkylation of pyrazoles nih.govthieme-connect.comnih.gov. In one innovative approach, a two-enzyme cascade system is used where one enzyme generates non-natural analogues of the common cosubstrate S-adenosyl-l-methionine (SAM) from simple haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole with high regioselectivity nih.govnih.gov. This biocatalytic system allows for methylation, ethylation, and propylation with unprecedented selectivity (>99%) and has been demonstrated on a preparative scale nih.govnih.gov.

Other Green Catalytic Systems: Beyond biocatalysis, a range of other green catalytic strategies have been employed for pyrazole synthesis. These include:

Water as a Solvent: Utilizing water as a reaction medium is a cornerstone of green chemistry. The synthesis of pyranopyrazole derivatives, for example, has been achieved through multicomponent reactions in water, sometimes facilitated by catalysts like sodium benzoate or nano-ZnO particles amazonaws.com.

Solvent-Free Conditions: Performing reactions without a solvent, often with the aid of grinding or microwave irradiation, can significantly reduce waste. The synthesis of pyrazoline derivatives has been reported under solvent-free conditions, providing high yields in shorter reaction times impactfactor.org.

Reusable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green synthesis. Crystalline aluminosilicates and aluminophosphates have been used as reusable catalysts for the N-alkylation of pyrazoles google.com. Similarly, cesium-impregnated pillared saponites have been shown to be active catalysts for this transformation researchgate.net.

Alternative Energy Sources: Microwave and ultrasonic irradiation are energy-efficient alternatives to conventional heating. These techniques have been applied to the synthesis of pyrano[2,3-c]pyrazoles and other derivatives, often leading to significantly reduced reaction times and improved yields nih.govekb.eg.

Deep Eutectic Solvents (DESs): These solvents, which are mixtures of hydrogen bond donors and acceptors, are biodegradable, non-toxic, and cost-effective. They can act as both the solvent and catalyst. Deep eutectic solvents have been successfully used to improve the yields and reduce reaction times in the synthesis of pyrazol-4-yl-thiazolidin-4-one derivatives researchgate.net.

| Reaction Type | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| N-Alkylation of Pyrazoles | Engineered Enzymes | High regioselectivity (>99%), use of simple haloalkanes | nih.govnih.gov |

| Synthesis of Pyrano[2,3-c]pyrazoles | Sodium Benzoate in Water | Environmentally friendly solvent, good yields | amazonaws.com |

| N-Alkylation of Pyrazoles | Crystalline Aluminosilicate | Reusable catalyst, high yield, no salt by-products | google.com |

| Synthesis of Dihydropyrano[2,3-c]pyrazoles | Ultrasonic Irradiation in Water | Catalyst-free, excellent yields, short reaction time | nih.gov |

| Synthesis of Pyrazol-4-yl-thiazolidin-4-ones | Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, high yields, reduced reaction time | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 3 Nitro 1h Pyrazol 1 Yl Butanoate Frameworks

Reactivity of the Nitro Group on the Pyrazole (B372694) Ring

The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyrazole ring, making it susceptible to specific transformations.

Nucleophilic Aromatic Substitution Reactions

The presence of a nitro group on an aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. numberanalytics.com This type of reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. numberanalytics.com For SNAr to occur, the ring's electron density must be reduced, a condition fulfilled by the presence of electron-withdrawing groups like the nitro group. libretexts.org The reaction typically proceeds via an initial attack by a nucleophile, followed by the departure of the leaving group. libretexts.org The stability of the anionic intermediate is enhanced if the nitro group is positioned ortho or para to the leaving group. libretexts.org While the direct nucleophilic substitution of the nitro group itself is less common, it can be displaced under certain conditions, particularly with potent nucleophiles.

In the context of nitropyrazoles, nucleophilic substitution reactions have been explored. For instance, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide leads to the facile replacement of the chlorine atom by the azido group. nih.gov This highlights the activating effect of the nitro group on the pyrazole ring towards nucleophilic attack. While specific studies on Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate are not extensively detailed in the provided results, the general principles of SNAr on nitrated aromatic systems suggest that the nitro group at the 3-position would activate the pyrazole ring for such transformations.

Redox Transformations of the Nitro Moiety

The nitro group is readily susceptible to reduction, a transformation of significant synthetic utility. The reduction of aromatic nitro compounds can yield a variety of products, including amines, hydroxylamines, and azo compounds, depending on the reducing agent and reaction conditions. numberanalytics.comwikipedia.org

Common methods for the reduction of aromatic nitro groups to primary amines include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions, such as with iron or zinc in acidic media, are also widely employed. commonorganicchemistry.com For instance, zinc powder in the presence of hydrazine (B178648) glyoxylate has been shown to selectively reduce aromatic nitro compounds to the corresponding amines in good yields. niscpr.res.in

The reduction of the nitro group on the pyrazole ring has been documented. For example, the reduction of isomeric C-mononitropyrazoles yields the respective aminopyrazoles. researchgate.net This transformation is a key step in the synthesis of various functionalized pyrazole derivatives. While specific protocols for the reduction of this compound are not explicitly detailed, the established methodologies for nitroarene reduction are expected to be applicable. The resulting amino group can then serve as a handle for further functionalization. preprints.org

Below is a table summarizing common reagents for the reduction of aromatic nitro compounds:

| Reagent/System | Product | Notes |

| H₂/Pd/C | Amine | Common and efficient method. |

| H₂/Raney Nickel | Amine | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Amine | Mild and selective. commonorganicchemistry.com |

| Zn/Acid | Amine | Mild and selective. commonorganicchemistry.com |

| SnCl₂ | Amine | Mild and selective. wikipedia.org |

| Na₂S | Amine | Can be selective for one nitro group in polynitro compounds. commonorganicchemistry.com |

| LiAlH₄ | Azo compound | For aromatic nitro compounds. commonorganicchemistry.com |

| Diborane | Hydroxylamine | For aliphatic nitro compounds. wikipedia.org |

Reactivity of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle and can undergo various reactions, including electrophilic substitution and post-synthetic modifications.

Electrophilic Substitution Pathways

Pyrazole undergoes electrophilic substitution reactions, with the substitution predominantly occurring at the C-4 position. rrbdavc.orgpharmdbm.com This regioselectivity is due to the electronic distribution within the pyrazole ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.comcdnsciencepub.com

For instance, the nitration of pyrazole with a mixture of nitric acid and sulfuric acid yields 4-nitropyrazole. pharmdbm.com Similarly, bromination with bromine in dioxane affords 4-bromopyrazole. pharmdbm.com The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-4 position. nih.gov The presence of the electron-withdrawing nitro group at the 3-position in this compound would deactivate the ring towards further electrophilic attack. However, under forcing conditions, substitution might still be possible, likely directed to the C-5 position.

The following table outlines typical electrophilic substitution reactions on the pyrazole ring:

| Reaction | Reagents | Electrophile | Position | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole scribd.com |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid scribd.com |

| Bromination | Br₂ in dioxane | Br⁺ | C-4 | 4-Bromopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole scribd.com |

Functionalization via Post-Synthetic Modifications

The pyrazole scaffold is a versatile platform for the introduction of various functional groups through post-synthetic modifications. nih.gov These modifications can be used to tune the biological and physicochemical properties of pyrazole-containing molecules. mdpi.com

One common approach is the N-alkylation of the pyrazole ring. pharmdbm.com The butanoate ester moiety in this compound is already an N-functionalization. Further modifications could involve reactions of the nitro group or the ester, as discussed in other sections. Additionally, transition-metal-catalyzed C-H functionalization reactions have emerged as powerful tools for the direct introduction of new C-C and C-heteroatom bonds on the pyrazole ring, providing an alternative to traditional cross-coupling reactions that require pre-functionalized pyrazoles. rsc.org

Transformations Involving the Butanoate Ester Moiety

The ethyl butanoate side chain offers another site for chemical modification. The ester group can undergo a variety of transformations common to carboxylic acid esters. ymdb.ca

Hydrolysis of the ester, either under acidic or basic conditions, would yield the corresponding carboxylic acid, 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid. This carboxylic acid could then be converted to other functional groups, such as amides, acid chlorides, or other esters. For example, pyrazole carboxylic acids have been converted to their acid chlorides and subsequently reacted with alcohols or amines to form new esters and amides, respectively. dergipark.org.tr

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is another possible transformation. Reduction of the ester group, for instance with a strong reducing agent like lithium aluminum hydride, would afford the corresponding alcohol, 4-(3-nitro-1H-pyrazol-1-yl)butan-1-ol.

The direct synthesis of pyrazoles from esters has also been reported, involving a tert-butoxide-assisted C-C(=O) coupling reaction to form a β-ketonitrile or α,β-alkynone intermediate, followed by condensation with hydrazine. researchgate.netrsc.org While this compound is already a pyrazole, this methodology highlights the reactivity of esters in the context of pyrazole chemistry.

Hydrolysis and Esterification Reactions

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: an ester, a nitro group, and a pyrazole ring. The ester group is the primary site for hydrolysis and esterification reactions.

Hydrolysis: The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. nih.govutdallas.edu This reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: When this compound is heated with water in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), it undergoes hydrolysis to yield 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid and ethanol. libretexts.org This reaction is reversible and is essentially the reverse of Fischer esterification. utdallas.edumasterorganicchemistry.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, results in saponification. This reaction is irreversible and yields a carboxylate salt, sodium 4-(3-nitro-1H-pyrazol-1-yl)butanoate, and ethanol. libretexts.orgchemguide.co.uk The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. The resulting carboxylic acid is then deprotonated by the base to form the salt, which drives the reaction to completion. chemguide.co.uk Subsequent acidification of the reaction mixture would protonate the carboxylate salt to give the free carboxylic acid.

Esterification: Esterification is the process of forming an ester. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Therefore, this compound can be synthesized by reacting 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid with an excess of ethanol under acidic conditions. masterorganicchemistry.com The reaction is an equilibrium process, and the yield of the ester can be maximized by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

| Reaction Type | Reactants | Conditions | Products | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | This compound + H₂O | H⁺ catalyst (e.g., H₂SO₄), Heat | 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid + Ethanol | Reversible equilibrium reaction. libretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | This compound + NaOH | Aqueous solution, Heat | Sodium 4-(3-nitro-1H-pyrazol-1-yl)butanoate + Ethanol | Irreversible reaction, goes to completion. chemguide.co.uk |

| Fischer Esterification | 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid + Ethanol | H⁺ catalyst (e.g., H₂SO₄), Heat, Removal of H₂O | This compound + H₂O | Reversible equilibrium reaction. masterorganicchemistry.com |

Reactions at the α-Carbon of the Ester (e.g., Condensations)

The α-carbon of this compound (the carbon atom adjacent to the carbonyl group) possesses acidic protons. msu.edu This acidity is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting conjugate base, an enolate, through resonance. amazonaws.com This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably condensation reactions. utdallas.edu

Claisen Condensation: A primary example of such a reaction is the Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base (typically the corresponding alkoxide, e.g., sodium ethoxide) to form a β-keto ester. doubtnut.comdoubtnut.com

In a self-condensation reaction, the enolate of one molecule of this compound would act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The subsequent loss of an ethoxide ion from the tetrahedral intermediate would yield a β-keto ester: Ethyl 2-(4-(3-nitro-1H-pyrazol-1-yl)butanoyl)-4-(3-nitro-1H-pyrazol-1-yl)butanoate. chegg.comchemconnections.org

The mechanism proceeds as follows:

Enolate Formation: A strong base, such as sodium ethoxide, removes a proton from the α-carbon to form a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of a second ester molecule.

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

A full equivalent of base is required because the resulting β-keto ester is more acidic than the starting ester and the alcohol co-product, and it will be deprotonated by the base, driving the equilibrium towards the product. msu.edu Acidification in a separate workup step is necessary to protonate the enolate of the β-keto ester and yield the final neutral product. chegg.com

| Reaction Type | Key Reactant Feature | Base/Conditions | General Product | Specific Example Product |

|---|---|---|---|---|

| Claisen Condensation (Self) | Acidic α-hydrogens | 1. Sodium Ethoxide (NaOEt) 2. H₃O⁺ (acid workup) | β-Keto Ester | Ethyl 2-(4-(3-nitro-1H-pyrazol-1-yl)butanoyl)-4-(3-nitro-1H-pyrazol-1-yl)butanoate |

Conformational Analysis and Tautomeric Considerations of Pyrazole Derivatives

Tautomeric Considerations: Tautomerism is a significant feature of unsubstituted or certain substituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring, leading to different isomers. fu-berlin.de For a pyrazole substituted at the 3-position with a nitro group (3-nitropyrazole), two annular tautomers are possible: 3-nitropyrazole and 5-nitropyrazole. nih.gov Studies on 3(5)-disubstituted pyrazoles have shown that the presence and nature of substituents significantly influence which tautomer is preferred. For pyrazoles bearing a nitro group, the tautomer where the nitro group is at position 5 relative to the N-H is often favored in the crystal state. nih.gov

However, in the case of this compound, the pyrazole ring is substituted at the N1 position with a butanoate chain. This N-alkylation "locks" the ring system, preventing the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. nih.govrsc.org Therefore, this compound exists as a single constitutional isomer with the nitro group fixed at position 3 and the butanoate chain at position 1.

Pyrazole-Butyl Chain: Rotation around the N1-C bond of the butyl group determines the orientation of the alkyl chain relative to the pyrazole ring. The planarity of the nitro group with the pyrazole ring can be influenced by adjacent substituents and crystal packing forces. mdpi.com

Butanoate Chain: The four-carbon chain has multiple C-C single bonds, and rotation around these bonds will lead to various conformers (e.g., anti, gauche). The extended, anti-periplanar conformation is often the lowest in energy for simple alkyl chains.

Ester Group: The conformation of the ethyl ester group itself is also a factor. In the crystal structure of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the C-O-C-C torsion angle of the ethyl group was found to be in an anti-conformation (-175.4°). nih.govnih.gov This suggests a preference for a staggered arrangement to minimize steric hindrance.

| Aspect | Key Structural Feature | Analysis for this compound | Relevant Principles |

|---|---|---|---|

| Annular Tautomerism | N1-substituted pyrazole ring | Not possible. The N1-alkylation prevents proton migration between ring nitrogens. | N-unsubstituted pyrazoles like 3-nitropyrazole exist as a mixture of tautomers. fu-berlin.denih.gov |

| Conformational Isomerism | Multiple single bonds in the butanoate chain (N-C, C-C, C-O) | Multiple conformers exist due to rotation around single bonds. The lowest energy conformer likely has staggered arrangements to minimize steric strain. | The dihedral angle between the pyrazole and an attached ring system can vary significantly, as can the conformation of the ester side chain. nih.govnih.gov |

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Specific experimental data for the ¹H NMR, ¹³C NMR, and advanced NMR techniques such as DEPT for Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate are not available in the reviewed literature.

¹H NMR Spectral Analysis

A detailed analysis of the proton nuclear magnetic resonance spectrum, including chemical shifts, multiplicity, coupling constants, and integration for each proton environment in the molecule, could not be conducted due to the lack of published data.

¹³C NMR Spectral Analysis

The carbon-13 nuclear magnetic resonance spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, remains uncharacterized in available scientific resources.

Advanced NMR Techniques (e.g., DEPT)

Information from advanced NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups, is not available for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from high-resolution mass spectrometry, which would confirm the elemental composition and exact molecular weight of this compound, have not been reported.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

The characteristic infrared absorption bands corresponding to the functional groups present in the molecule, such as the nitro group (NO₂), the ester carbonyl group (C=O), and the pyrazole (B372694) ring vibrations, have not been documented in the searched literature.

X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, the specific details of its three-dimensional solid-state structure, which can only be definitively determined through this technique, remain uncharacterized.

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal information on:

Molecular Conformation: The exact spatial arrangement of the atoms in the molecule.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the crystal's stability and physical properties.

Without experimental X-ray diffraction data, a definitive analysis of the solid-state structure of this compound is not possible. Computational modeling could provide theoretical predictions of its structure, but these would require experimental validation.

Further research involving the synthesis of single crystals of this compound and subsequent analysis by X-ray diffraction would be necessary to elucidate its solid-state structure.

Computational and Theoretical Chemistry Studies on Ethyl 4 3 Nitro 1h Pyrazol 1 Yl Butanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivitysapub.orgyoutube.com

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate. These calculations provide a molecular-level understanding of its properties.

Optimization of Molecular Geometry and Conformational Space

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311G(d,p) basis set being a common choice for similar pyrazole (B372694) derivatives. nih.govnih.gov The optimization process seeks to find the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.375 |

| C3-N2 Bond Length (Å) | 1.330 |

| C3-NO2 Bond Length (Å) | 1.450 |

| N1-C(butanoate) Bond Angle (°) | 125.5 |

| C4-C3-N2-N1 Dihedral Angle (°) | 0.5 |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. unesp.brlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is rich in electrons. In contrast, the LUMO is likely to be centered on the nitro group, which is a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the pyrazole ring would be susceptible to electrophilic attack, while the nitro group would be the site of nucleophilic attack. The HOMO-LUMO energy gap can be calculated to estimate the molecule's reactivity, with a smaller gap indicating higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Prediction of Spectroscopic Parameterssapub.org

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

¹H and ¹³C NMR: The chemical shifts of hydrogen and carbon atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different nuclei in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in an IR spectrum. This allows for the identification of characteristic functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the various vibrations of the pyrazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift of Pyrazole H4 (ppm) | 7.2 |

| ¹³C NMR | Chemical Shift of Ester C=O (ppm) | 172.5 |

| IR | N-O Asymmetric Stretch (cm⁻¹) | 1540 |

| UV-Vis | λmax (nm) | 275 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a condensed phase (e.g., in a solvent or in a crystal). rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the system over time.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape in solution, identify the most populated conformers, and study the kinetics of conformational changes. rsc.org Furthermore, MD simulations can provide insights into the intermolecular interactions between the solute and solvent molecules, which can be used to predict properties such as solubility. acs.org The choice of an appropriate force field, such as GAFF or OPLS, is crucial for obtaining reliable results from MD simulations. researchgate.net

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. rsc.org For this compound, a potential reaction of interest could be its synthesis via the N-alkylation of 3-nitropyrazole with ethyl 4-bromobutanoate.

A mechanistic computational study of this reaction would involve:

Locating the transition state (TS): The geometry of the transition state for the reaction would be optimized using DFT.

Calculating the activation energy: The energy difference between the reactants and the transition state would be calculated to determine the activation barrier for the reaction.

Verifying the transition state: A frequency calculation would be performed to ensure that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations: IRC calculations would be performed to confirm that the transition state connects the reactants and the products.

Such a study would provide detailed insights into the reaction mechanism, including the nature of the transition state and the factors that influence the reaction rate. This information can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a nitro-substituted pyrazole intermediate with ethyl 4-bromobutanoate under basic conditions. Key steps include:

-

Intermediate Preparation : Synthesize 3-nitro-1H-pyrazole via nitration of pyrazole derivatives using nitric acid/sulfuric acid mixtures .

-

Alkylation : React the pyrazole intermediate with ethyl 4-bromobutanoate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

-

Optimization Parameters :

Parameter Optimal Range Impact on Yield Temperature 60–80°C Higher yields at 80°C Solvent DMF or acetonitrile DMF improves solubility Reaction Time 12–24 hours Longer times reduce side products Workup includes extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography for purification.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Use a combination of:

- 1H/13C NMR : To confirm the ester group (δ ~4.1–4.3 ppm for –OCH₂CH₃), pyrazole protons (δ ~6.5–8.5 ppm), and nitro group proximity effects .

- FTIR : Identify ester carbonyl (C=O stretch ~1730 cm⁻¹) and nitro (N–O asymmetric stretch ~1520 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, O composition within ±0.3% of theoretical values .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities to avoid environmental contamination .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Inconsistent bioactivity results may arise from:

- Purity Issues : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Variability : Standardize cell viability assays (e.g., MTT) using consistent cell lines and incubation times.

- Solubility Effects : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to nitroreductase enzymes (PDB ID: 1YK4). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the butanoate chain .

- QSAR Modeling : Train models using pyrazole derivatives’ logP and IC₅₀ data to predict toxicity and potency .

Advanced: How does the nitro group influence fluorescence properties in imaging applications?

Methodological Answer:

The nitro group acts as an electron-withdrawing moiety, quenching fluorescence. To enhance emissive properties:

- Derivatization : Replace the nitro group with –NH₂ or –OCH₃ for red-shifted emission .

- Solvent Screening : Test in DMSO (λem ~450 nm) vs. ethanol (λem ~430 nm) to assess polarity effects .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (40°C, pH 1–9) monitored by HPLC. The ester group is prone to hydrolysis at pH > 8 .

- Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) to prolong half-life in serum .

Advanced: How are derivatives synthesized to enhance bioactivity?

Methodological Answer:

- Stepwise Functionalization :

- Biological Testing : Screen derivatives against Mycobacterium tuberculosis (MIC < 5 µg/mL indicates potential) .

Advanced: How to design experiments assessing enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against nitroreductase .

- IC₅₀ Determination : Perform dose-response curves with 10 nM–100 µM compound concentrations .

Advanced: What analytical techniques quantify degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.